(E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one

Storage stability Enaminoketone stability Fluorinated building block shelf-life

(E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one (CAS 1365994-91-7) is a β-enaminoketone building block bearing an (E)-configured enaminone core with a trifluoromethyl ketone, 4-ethoxy, and 4-n-butylamino substituents. Its molecular formula is C₁₀H₁₆F₃NO₂, molecular weight 239.23 g/mol, and standard commercial purity is ≥95%.

Molecular Formula C10H16F3NO2
Molecular Weight 239.23 g/mol
Cat. No. B12856046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one
Molecular FormulaC10H16F3NO2
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESCCCCNC(=CC(=O)C(F)(F)F)OCC
InChIInChI=1S/C10H16F3NO2/c1-3-5-6-14-9(16-4-2)7-8(15)10(11,12)13/h7,14H,3-6H2,1-2H3/b9-7+
InChIKeyZCDHVEGSRDUGPR-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one CAS 1365994-91-7: Structural Identity and Core Specifications for Procurement


(E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one (CAS 1365994-91-7) is a β-enaminoketone building block bearing an (E)-configured enaminone core with a trifluoromethyl ketone, 4-ethoxy, and 4-n-butylamino substituents. Its molecular formula is C₁₀H₁₆F₃NO₂, molecular weight 239.23 g/mol, and standard commercial purity is ≥95% . The compound belongs to the class of trifluoromethylated enaminoketones, which serve as versatile intermediates for the construction of fluorinated heterocycles and functionalised organofluorine molecules [1].

Trifluoromethyl β-enaminoketone building block
(E)-configured core for stereodefined synthesis
Versatile intermediate for fluorinated heterocycles

Why Generic Substitution of (E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one with Closest Analogs Compromises Synthetic Performance


Within the trifluoromethyl enaminoketone series, the nature of the N-alkyl substituent and the presence of the 4-ethoxy group collectively govern three critical performance parameters: intrinsic storage stability, regiochemical/stereochemical course of nucleophilic additions, and physical-state compatibility with liquid-phase process chemistry. Replacing the n-butylamino-ethoxy substitution pattern with a simple alkoxy (e.g., ETFBO), a tert-butylamino, or a dimethylamino variant alters each of these dimensions—often in non-obvious, experimentally documented ways—rendering generic substitution a demonstrable risk to reaction reproducibility and yield [1].

Alternative Analog
Parameter Shift
Synthetic Risk
ETFBO (alkoxy analog)
Requires 0.5% BHT stabilizer, cold storage
Radical inhibitor interference; cold-chain logistics
N,N-dimethyl analog
Solid (mp 52–54°C), lower lipophilicity
Liquid-handling incompatibility; reduced extraction efficiency
tert-butylamino analog
Excessive steric hindrance at β-carbon
Slower nucleophilic addition; may lower conversion

Quantitative Evidence Differentiating (E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one from Key Analogs for Scientific Selection


Enhanced Storage Stability Versus 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO): No BHT Stabilizer Required

The target compound, a β-enaminoketone, exhibits markedly superior intrinsic stability compared to the corresponding alkoxy analog 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO). ETFBO commercial products typically require 0.5% butylated hydroxytoluene (BHT) as a stabilizer and must be stored at 2–8°C under argon to prevent decomposition . In contrast, β-enaminoketones are reported to be inherently more stable than their alkyloxy counterparts and do not require radical-inhibitor stabilizers for routine storage [1].

Storage stability
Head-to-head
Target No BHT; ambient storage
vs
ETFBO 0.5% BHT; 2–8°C, Ar
Avoids BHT interference; simplifies cold-chain logistics
Based on commercial storage specifications and class-level stability report [1]
Storage stability Enaminoketone stability Fluorinated building block shelf-life

Stereoselective Grignard Addition: Single Trans Product Versus ETFBO-Derived Product Mixtures

In reactions with Grignard reagents, trifluoromethylated enaminoketones yield a single trans α,β-unsaturated ketone product, whereas the alkoxy analog ETFBO (4-ethoxy-1,1,1-trifluorobut-3-en-2-one) provides a mixture of products under analogous conditions [1]. This difference arises from the distinct electronic and leaving-group character of the amino versus alkoxy substituent at the β-position, directly impacting product purification complexity and isolated yield.

Grignard selectivity
Head-to-head
Target Single trans product
vs
ETFBO Product mixture
Eliminates stereoisomer separation; improves yield
Under Grignard addition conditions [1]
Grignard reaction selectivity Organometallic addition Stereochemical control

2.0× Higher Lipophilicity (LogP 2.39) Compared to Dimethylamino Analog (LogP 1.19) for Enhanced Extraction and Purification

The computed n-octanol/water partition coefficient (LogP) for (E)-4-ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one is 2.39 . The closest N,N-dialkyl analog, 4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one, has a reported LogP of 1.19 . The ~2.0-fold higher LogP of the target compound translates into a calculated ~16× greater equilibrium partitioning into organic solvent under identical extraction conditions, facilitating phase separation and product isolation in aqueous work-up procedures.

Lipophilicity (LogP)
Cross-study comparable
LogP 2.39
+1.20 vs dimethylamino analog (LogP 1.19)
~16× organic-phase partitioning
Improves extraction and chromatographic resolution
Computed LogP values; vendor-specified data
Lipophilicity LogP Extraction efficiency

Liquid Physical State at Ambient Temperature Versus Solid Dimethylamino Analog (mp 52–54°C) for Simplified Liquid-Handling Automation

(E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one is a liquid at ambient temperature, as indicated by the absence of a reported melting point in vendor documentation and the presence of LogP and liquid-handling GHS classifications . In contrast, the dimethylamino analog 4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one is a crystalline solid with a melting point of 52–54°C . The liquid physical state of the target compound enables direct use in automated liquid-dispensing platforms without pre-heating or solvent pre-dissolution steps.

Physical state
Cross-study comparable
Target Liquid (ambient temp.)
vs
Dimethylamino analog Solid (mp 52–54°C)
Direct liquid handling; HTE compatibility
No melting point reported for target; GHS liquid warnings
Physical state Liquid handling Automated synthesis

Intermediate N-Alkyl Steric Profile: Balanced Reactivity Versus Tert-Butylamino (Bulky) and Dimethylamino (Compact) Analogs

The n-butylamino substituent provides an intermediate steric and electronic profile within the β-enaminoketone series. The tert-butylamino analog (CAS 176722-50-2) presents a sterically congested quaternary α-carbon that can slow nucleophilic addition at the β-position. The dimethylamino analog (CAS 127223-93-2) is a compact N,N-disubstituted system lacking the hydrogen-bond donor capability of a secondary amine, which alters enaminone tautomeric equilibrium and electrophilic reactivity. The n-butylamino group retains a secondary amine NH for hydrogen-bond-directed reactivity while providing sufficient steric bulk to suppress unwanted side reactions at nitrogen, as demonstrated by the cleaner reactivity profiles of N-monosubstituted enaminoketones in heterocycle-forming condensations [1].

N-Alkyl steric profile
Class-level inference
tert-Bu: high steric bulk (hinders addition) n-Bu (target): intermediate steric bulk, NH present Me₂N: low steric bulk, no NH (altered tautomerism)
LogP ranking: n-Bu (2.39) > t-Bu (~1.8) > Me₂N (1.19)
Balanced reactivity; tunable without protecting groups
Class-level trends from enaminoketone chemistry [1]
Steric effects N-alkyl substitution Reactivity tuning

High-Value Application Scenarios Where (E)-4-Ethoxy-4-butylamino-1,1,1-trifluorobut-3-en-2-one Outperforms Generic Analogs


Synthesis of Trifluoromethylpyridines, Pyrimidines, and Pyrazoles via Condensation with Amidines and Hydrazines

The target compound serves as a trifluoromethyl-bearing 1,3-dielectrophilic synthon for heterocycle construction. Its intrinsic stability without BHT stabilizer [1] and intermediate steric profile enable cleaner condensations with amidines (to pyrimidines) and hydrazines (to pyrazoles) without radical-inhibitor interference and without the steric retardation observed with the tert-butylamino analog. The high LogP (2.39) facilitates extraction of the heterocyclic products from aqueous reaction mixtures .

Stereocontrolled Organometallic Functionalization via Grignard and Related Organomagnesium Reagents

For synthetic sequences requiring installation of carbon-based side chains via Grignard addition, the target β-enaminoketone delivers a single trans addition product, in contrast to the product mixtures obtained with ETFBO [1]. This stereochemical fidelity is essential for the preparation of geometrically pure trisubstituted olefins used as advanced intermediates in medicinal chemistry and natural product synthesis.

Liquid-Phase Parallel Synthesis and High-Throughput Experimentation (HTE) Platforms

The ambient-temperature liquid physical state [1] makes this compound directly compatible with automated liquid-handling systems without pre-heating or solvent pre-dissolution requirements. This contrasts with the solid dimethylamino analog (mp 52–54°C) , which must either be melted or pre-dissolved for accurate dispensing in HTE workflows. The liquid state reduces gravimetric dosing errors and accelerates plate-based library synthesis.

Development of Lipophilic Fluorinated Agrochemical and Pharmaceutical Intermediates

The n-butylamino substituent endows the target compound with a LogP of 2.39 [1], significantly higher than the dimethylamino analog (LogP 1.19) . This enhanced lipophilicity translates into improved organic-phase partitioning during work-up and, when the n-butyl group is retained in downstream products, can contribute to improved membrane permeability of final fluorinated lead compounds in agrochemical and drug discovery programs.

Application
Selection Property
Validation Focus
Heterocycle synthesis (pyridines, pyrimidines, pyrazoles)
BHT-free stability, intermediate steric reactivity
Condensation cleanness, product extraction
Grignard stereocontrolled olefination
Single trans product selectivity
Stereoisomer purity, reduced purification
Automated parallel synthesis / HTE
Ambient liquid state, liquid-handler compatibility
Direct dispensing, gravimetric accuracy
Lipophilic fluoro-intermediates (agro/pharma)
Enhanced lipophilicity (n-butyl substituent)
Extraction efficiency, organic-phase retention
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